molecular formula C18H16BrN3O2 B2759499 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide CAS No. 1170227-73-2

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide

Cat. No.: B2759499
CAS No.: 1170227-73-2
M. Wt: 386.249
InChI Key: AEAUAVGLZXQCSV-UHFFFAOYSA-N
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Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide typically involves the reaction of 3-bromobenzohydrazide with ethyl 4-ethylphenylacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different oxadiazole derivatives .

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising activity as an antimicrobial and antifungal agent.

    Agriculture: Due to its antimicrobial properties, the compound can be used as a pesticide or fungicide to protect crops from microbial infections.

    Materials Science: The unique structural properties of oxadiazole derivatives make them suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is unique due to the presence of both bromophenyl and ethylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its antimicrobial activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAUAVGLZXQCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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